molecular formula C14H11ClO B8562277 2-Benzyl-4-chlorobenzaldehyde CAS No. 81992-91-8

2-Benzyl-4-chlorobenzaldehyde

Cat. No. B8562277
CAS RN: 81992-91-8
M. Wt: 230.69 g/mol
InChI Key: DJNDTMJICQUTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4-chlorobenzaldehyde is a useful research compound. Its molecular formula is C14H11ClO and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-4-chlorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-4-chlorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

81992-91-8

Product Name

2-Benzyl-4-chlorobenzaldehyde

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

2-benzyl-4-chlorobenzaldehyde

InChI

InChI=1S/C14H11ClO/c15-14-7-6-12(10-16)13(9-14)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2

InChI Key

DJNDTMJICQUTSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
OCc1ccc(Cl)cc1Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 238 g (1.1 mole) of pyridinium chlorochromate and 800 ml of methylene chloride was added 79.3 g (0.34-mole) of 2-benzyl-4-chlorobenzyl alcohol. The mixture was stirred at room temperature for 2 hr. The chromium salts were precipitated by the addition of 2.4 liters of 1:1 ether:petroleum ether, and the precipitate was removed by filtration through Celite. The solvent was removed at reduced pressure to give a yellow oil, which was used without further purification.
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
2-benzyl-4-chlorobenzyl alcohol
Quantity
79.3 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.